

# Calcipotriol Impurity C: A Comprehensive Technical Profile

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Compound of Interest		
Compound Name:	Calcipotriol Impurity C	
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This technical guide provides an in-depth overview of **Calcipotriol Impurity C**, a known isomeric impurity of the synthetic vitamin D analogue, Calcipotriol. This document details its chemical structure, physicochemical properties, and analytical methodologies, serving as a critical resource for quality control, drug development, and research applications.

## **Chemical Identity and Structure**

**Calcipotriol Impurity C**, also known as (5E)-Calcipotriol, is a stereoisomer of Calcipotriol, differing in the geometry of the triene system.[1][2][3][4][5] Its formation is typically related to the synthesis process of the active pharmaceutical ingredient.[6]

#### Chemical Structure:

The chemical structure of **Calcipotriol Impurity C** is provided below.

(5E, 7E, 22E, 24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 $\alpha$ ,3 $\beta$ ,24-triol



# **Physicochemical and General Properties**

**Calcipotriol Impurity C** is commercially available as a reference standard for analytical purposes.[6][7] Its key properties are summarized in the tables below.

**Table 1: Chemical Identifiers** 

Identifier	Value
IUPAC Name	(5E,7E,22E,24S)-24-cyclopropyl-9,10- secochola-5,7,10(19),22-tetraene-1α,3β,24- triol[1][2][5][8]
Synonyms	(5E)-Calcipotriol; Calcipotriene Related  Compound C; (5E)-Calcipotriene[1][2][3][4][5]
CAS Number	113082-99-8[1][7][8][9]
Molecular Formula	C27H40O3[1][8][9]
Molecular Weight	412.60 g/mol [4][9]

**Table 2: Physicochemical Properties** 

Property	Value
Appearance	Off-white solid[8]
Purity (typical)	≥95%[7][8]
Solubility	Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[8][10]
Storage	2-8°C, protect from light, under an inert atmosphere (e.g., Nitrogen)[8][9]

**Table 3: Spectroscopic and Analytical Data** 



Data Type	Description
HPLC-UV λmax	264 nm[6]
H-NMR, C-NMR, Mass Spec, IR, TGA	Typically provided by the supplier with the reference standard.[10]

## **Experimental Protocols**

Detailed synthetic procedures for **Calcipotriol Impurity C** are not readily available in public literature and are often considered proprietary. However, validated analytical methods for its separation and quantification are established.

# Protocol: Stability-Indicating RP-HPLC Method for Calcipotriol and its Impurities

This method is capable of separating Calcipotriol from its impurities, including Impurity C.[8]

- 1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
- 2. Chromatographic Conditions:
- Column: RP-C18, 150 x 4.6 mm, 2.7 μm particle size.[6][8]
- Column Temperature: 50°C.[6][8]
- Mobile Phase: A gradient mixture of two components.
  - Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[6]
  - Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[6]
- Gradient Program: A specific gradient program is utilized to achieve separation (refer to specialized literature for the exact gradient curve).[6]



Flow Rate: Typically 1.0 - 2.0 mL/min.[6]

Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[6][8]

Injection Volume: 20 μL.[6]

3. Sample Preparation:

- Standard Solution: Prepare a standard solution of Calcipotriol Impurity C reference standard in a suitable diluent (e.g., Acetonitrile:Water - 95:5 v/v).[6]
- Sample Solution: Accurately weigh and dissolve the sample containing Calcipotriol in the diluent to achieve a known concentration.
- 4. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to **Calcipotriol Impurity C** by comparing the retention time with the reference standard.
- Quantify the impurity based on the peak area response relative to the standard or the main Calcipotriol peak, depending on the specific method validation (e.g., area normalization, external standard).

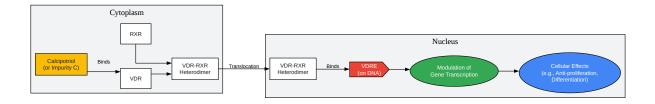
### **Biological Context and Signaling Pathways**

As a stereoisomer of Calcipotriol, Impurity C's biological activity is of interest, particularly its interaction with the Vitamin D Receptor (VDR). Calcipotriol is a potent VDR agonist.[9][11] The canonical signaling pathway for VDR agonists is detailed below. While specific studies on the signaling of Impurity C are limited, this pathway provides the fundamental mechanism through which Calcipotriol and its analogues exert their biological effects.

The binding of a VDR agonist like Calcipotriol to the VDR leads to a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4] This binding modulates the transcription of genes involved in various cellular processes, including cell



proliferation, differentiation, and immune response, such as inhibiting the NF-κB signaling pathway.[4][11]



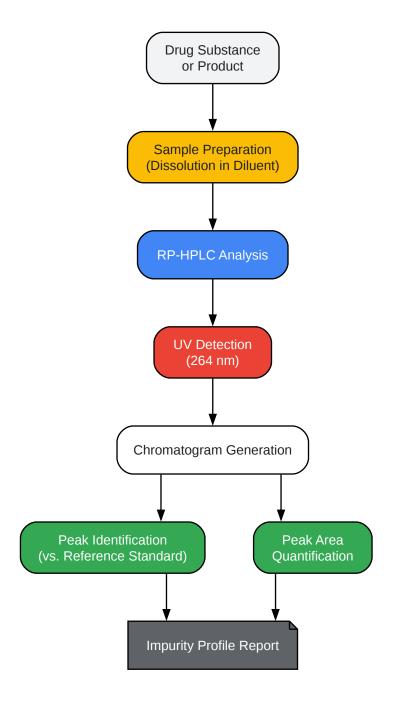
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Caption: Vitamin D Receptor (VDR) signaling pathway initiated by an agonist.

## **Analytical Workflow Visualization**

The following diagram illustrates a typical workflow for the identification and quantification of **Calcipotriol Impurity C** in a drug substance or product.





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Caption: General workflow for HPLC analysis of Calcipotriol Impurity C.

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